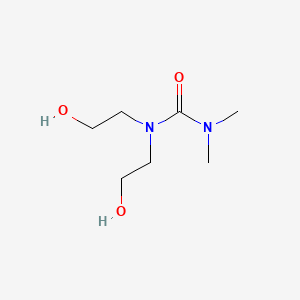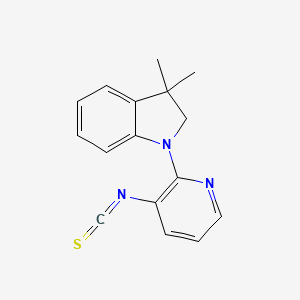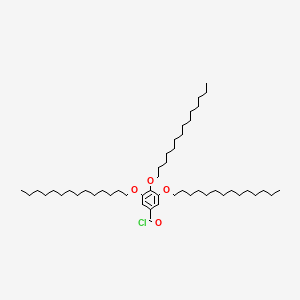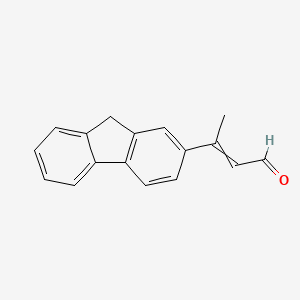
Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is a chemical compound with the molecular formula C5H12N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and dimethyl groups. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- involves the reaction of ethylene glycol with cyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives, while reduction may produce simpler amine compounds.
科学的研究の応用
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a stabilizing agent for proteins and enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of cosmetics, particularly as an emollient and moisturizer.
作用機序
The mechanism by which Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyethyl groups enhance its solubility and ability to form hydrogen bonds, which can stabilize protein structures and improve their function. Additionally, the dimethyl groups may influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
N,N’-bis(2-hydroxyethyl)urea: This compound is similar in structure but lacks the dimethyl groups.
1,3-bis(2-hydroxyethyl)urea: Another similar compound with slight variations in the positioning of the hydroxyethyl groups.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer specific properties such as enhanced solubility and reactivity. These characteristics make it particularly useful in applications where stability and interaction with biological molecules are crucial.
特性
CAS番号 |
885024-91-9 |
|---|---|
分子式 |
C7H16N2O3 |
分子量 |
176.21 g/mol |
IUPAC名 |
1,1-bis(2-hydroxyethyl)-3,3-dimethylurea |
InChI |
InChI=1S/C7H16N2O3/c1-8(2)7(12)9(3-5-10)4-6-11/h10-11H,3-6H2,1-2H3 |
InChIキー |
OSPRSYHXEUOSQA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
amino]-](/img/structure/B14189303.png)



![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)

![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
